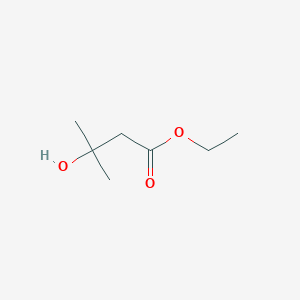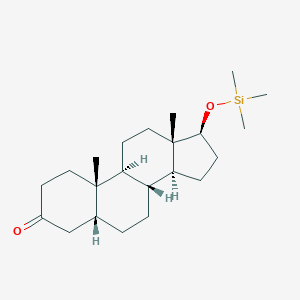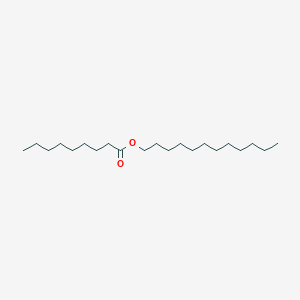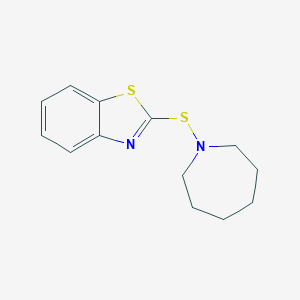
1H-Azepine, 1-(2-benzothiazolylthio)hexahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Azepine, 1-(2-benzothiazolylthio)hexahydro- is a heterocyclic compound that is widely used in scientific research. It is a seven-membered ring with a sulfur atom and a benzothiazole group attached to it. This compound has gained significant attention due to its potential biological and therapeutic applications.
作用機序
The mechanism of action of 1H-Azepine, 1-(2-benzothiazolylthio)hexahydro- is not fully understood. However, it is believed to exert its biological effects through the inhibition of specific enzymes and receptors. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to bind to and inhibit the activity of certain protein kinases, which play a role in cell signaling and proliferation.
生化学的および生理学的効果
1H-Azepine, 1-(2-benzothiazolylthio)hexahydro- has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1H-Azepine, 1-(2-benzothiazolylthio)hexahydro- has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of using 1H-Azepine, 1-(2-benzothiazolylthio)hexahydro- in lab experiments is its versatility. This compound can be easily modified to create a range of derivatives with different biological activities. Additionally, the synthesis of this compound is relatively simple and yields a high purity product. However, one limitation of using 1H-Azepine, 1-(2-benzothiazolylthio)hexahydro- is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are many potential future directions for research on 1H-Azepine, 1-(2-benzothiazolylthio)hexahydro-. One area of interest is the development of novel derivatives with enhanced biological activity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Another area of interest is the development of new synthetic methods for the production of 1H-Azepine, 1-(2-benzothiazolylthio)hexahydro- and its derivatives. Finally, more research is needed to explore the potential use of this compound in the treatment of neurodegenerative disorders and other diseases.
Conclusion:
In conclusion, 1H-Azepine, 1-(2-benzothiazolylthio)hexahydro- is a versatile and promising compound for scientific research. It has a range of potential therapeutic applications and has been extensively studied for its biological effects. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential for the treatment of various diseases.
合成法
The synthesis of 1H-Azepine, 1-(2-benzothiazolylthio)hexahydro- involves the reaction of 2-mercaptobenzothiazole with hexahydro-1H-azepine in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. This compound can also be synthesized through other methods, including ring-closing metathesis and cyclization reactions.
科学的研究の応用
1H-Azepine, 1-(2-benzothiazolylthio)hexahydro- has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 1H-Azepine, 1-(2-benzothiazolylthio)hexahydro- has been used as a building block in the synthesis of other bioactive compounds.
特性
CAS番号 |
16832-62-5 |
|---|---|
製品名 |
1H-Azepine, 1-(2-benzothiazolylthio)hexahydro- |
分子式 |
C13H16N2S2 |
分子量 |
264.4 g/mol |
IUPAC名 |
2-(azepan-1-ylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H16N2S2/c1-2-6-10-15(9-5-1)17-13-14-11-7-3-4-8-12(11)16-13/h3-4,7-8H,1-2,5-6,9-10H2 |
InChIキー |
RTFZYCYHJXKQHW-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)SC2=NC3=CC=CC=C3S2 |
正規SMILES |
C1CCCN(CC1)SC2=NC3=CC=CC=C3S2 |
その他のCAS番号 |
16832-62-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



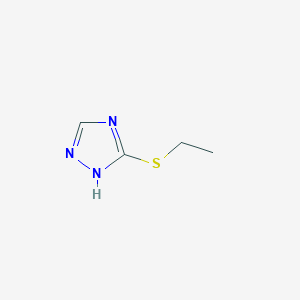
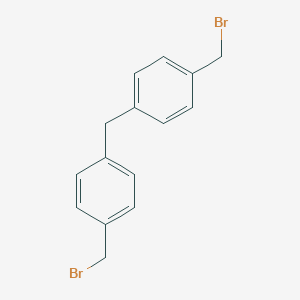
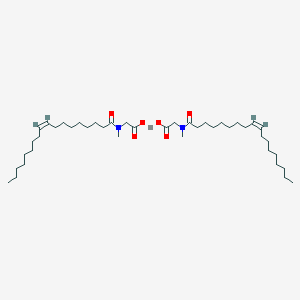
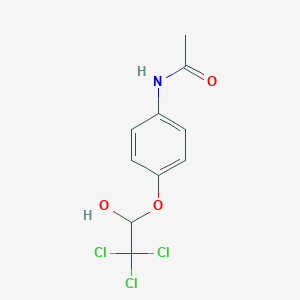
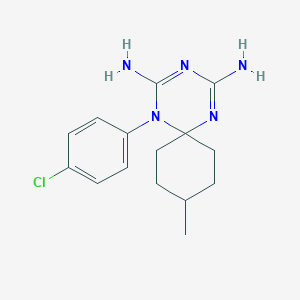
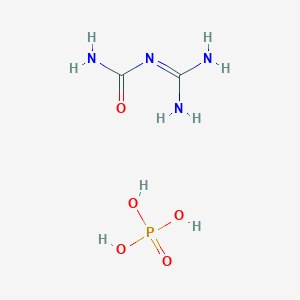

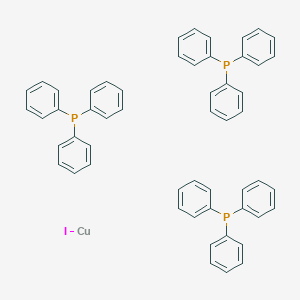
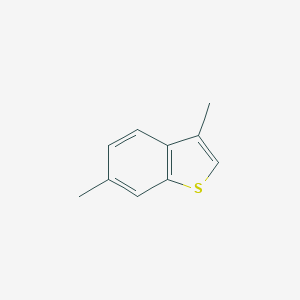
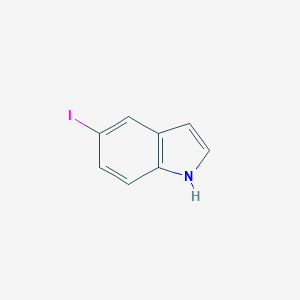
![3-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]propiononitrile](/img/structure/B102027.png)
